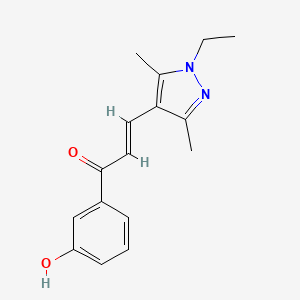![molecular formula C20H23FN6O B10934101 5-(4-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10934101.png)
5-(4-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl-piperidyl group, and a triazolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome and product purity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs of the original compound .
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-7-(3-Methoxyphenyl)-1,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-A]Pyrimidin-2-Amine
- 7-(4-Fluorophenyl)-5-Phenyl-4,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-A]Pyrimidine
- 5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-Phenyl-1H-Pyrazole
Uniqueness
The uniqueness of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the isopropyl-piperidyl group contributes to its unique pharmacokinetic profile .
Properties
Molecular Formula |
C20H23FN6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H23FN6O/c1-13(2)26-9-7-16(8-10-26)24-19(28)18-11-17(14-3-5-15(21)6-4-14)25-20-22-12-23-27(18)20/h3-6,11-13,16H,7-10H2,1-2H3,(H,24,28) |
InChI Key |
OCCSXHBGMVPMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10934026.png)
![2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10934029.png)

![{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10934034.png)
![4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B10934049.png)
![ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10934054.png)
![N-(2-methylpropyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10934062.png)
![4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10934065.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B10934080.png)
![1,5-dimethyl-N-{2-[(methylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10934086.png)
![methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10934091.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10934094.png)
![3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10934112.png)
